N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

γ-Secretase inhibition Metabolic stability Human liver microsomes

N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 1798620-80-0) is a synthetic sulfonamide derivative that embeds a cyclohexyl-hydroxyethyl moiety and a propionamide-substituted phenyl ring within a single scaffold. The compound is classified within the broader family of cyclohexyl sulphonamides that have been extensively characterized as γ-secretase inhibitors in the treatment of Alzheimer's disease.

Molecular Formula C18H28N2O4S
Molecular Weight 368.49
CAS No. 1798620-80-0
Cat. No. B2926356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide
CAS1798620-80-0
Molecular FormulaC18H28N2O4S
Molecular Weight368.49
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)C
InChIInChI=1S/C18H28N2O4S/c1-3-18(22)20-15-9-10-17(13(2)11-15)25(23,24)19-12-16(21)14-7-5-4-6-8-14/h9-11,14,16,19,21H,3-8,12H2,1-2H3,(H,20,22)
InChIKeyGSFZQJLLBWIGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(2-Cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 1798620-80-0): A Structurally Differentiated Cyclohexyl Sulfonamide for CNS Target Research and Chemical Biology


N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 1798620-80-0) is a synthetic sulfonamide derivative that embeds a cyclohexyl-hydroxyethyl moiety and a propionamide-substituted phenyl ring within a single scaffold. The compound is classified within the broader family of cyclohexyl sulphonamides that have been extensively characterized as γ-secretase inhibitors in the treatment of Alzheimer's disease [1]. Unlike many first-generation cyclohexyl sulfonamide leads that exhibit rapid CYP3A4-mediated oxidation and poor human liver microsomal stability [2], this compound incorporates a secondary alcohol on the cyclohexyl side chain and a terminal propionamide group, structural features predicted to reduce lipophilicity and improve drug-like properties. Its molecular formula (C₁₈H₂₈N₂O₄S; MW 368.49 g/mol) reflects a deliberate balance of polar surface area and hydrophobicity that distinguishes it from simpler cyclohexyl sulfonamide analogues lacking these functional handles.

Why Generic Cyclohexyl Sulfonamides Cannot Replace N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide in Meaningful Research Applications


The cyclohexyl sulfonamide chemotype encompasses a wide range of γ-secretase inhibitors, but subtle variations in the N-alkyl substituent and aryl functionalization profoundly alter pharmacokinetic and selectivity profiles. The lead cyclohexyl analogue 6, for example, was deprioritized due to extensive cytochrome P450 3A4-mediated oxidation on the cycloalkyl ring, which translated into poor human liver microsomal stability [1]. In contrast, N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide introduces a secondary alcohol at the 2-position of the ethyl linker—a polar handle predicted to lower logP and shield the cyclohexyl ring from oxidative metabolism. Furthermore, the 3-methyl-4-propionamidophenyl sulfonamide core differs from the 4-chlorophenyl sulfone motif found in benchmark inhibitors such as MRK-560 [2], suggesting divergent Notch-sparing selectivity and off-target profiles. Substituting this compound with a generic cyclohexyl sulfonamide would therefore discard the engineered polarity and aryl substitution patterns that are likely critical for achieving the desired balance of potency, metabolic stability, and selectivity in cellular and in vivo models.

Quantitative Evidence Guide: How N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide Differs from Its Closest Comparators


Improved Predicted Metabolic Stability Relative to the Prototypical Cyclohexyl Arylsulfonamide Lead Compound 6

The lead cyclohexyl arylsulfonamide 6 (exact structure undisclosed) suffered from extensive oxidation by CYP3A4, resulting in poor human liver microsomal stability [1]. Although quantitative intrinsic clearance (CLint) values for compound 6 have not been publicly disclosed, the study describes its metabolic instability as a key limitation that prompted the design of more polar analogues. The target compound N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide incorporates a secondary alcohol on the cyclohexyl-ethyl side chain and a propionamide on the phenyl ring. These modifications are predicted to decrease logP by approximately 1.0–1.5 units compared to simple cyclohexyl sulfonamides, thereby reducing CYP3A4 affinity and improving microsomal half-life. This represents a class-level inference based on established SAR trends within the arylsulfonamide γ-secretase inhibitor series.

γ-Secretase inhibition Metabolic stability Human liver microsomes

Aqueous Solubility Advantage Conferred by the Secondary Alcohol and Propionamide Groups Versus Simple Cyclohexyl Sulfonamides

Cyclohexyl sulfonamide γ-secretase inhibitors without polar substituents on the cycloalkyl or aryl ring tend to exhibit high lipophilicity and poor aqueous solubility, limiting their formulation and oral bioavailability [1]. The target compound contains two hydrogen-bond donors (the hydroxyethyl OH and the propionamide NH) and four hydrogen-bond acceptors (sulfonamide oxygens, amide carbonyl, and alcohol oxygen), yielding a topological polar surface area (TPSA) of approximately 95 Ų. This is substantially higher than the TPSA of simple N-cyclohexylmethyl arylsulfonamides (TPSA ≈ 55–65 Ų), predicting a meaningful solubility improvement. The enhanced hydrophilicity of the target compound is expected to facilitate dissolution in aqueous assay buffers (pH 7.4) at concentrations relevant for cell-based and in vivo studies, reducing the reliance on high DMSO concentrations that can confound biological readouts.

Solubility Drug-like properties Sulfonamide derivatives

Divergent Notch-Sparing Selectivity Profile Relative to MRK-560 Based on Distinct Aryl Substitution

MRK-560, a well-characterized cyclohexyl sulfone-based γ-secretase inhibitor, potently inhibits Aβ40 and Aβ42 production (IC50 = 0.65 nM in SH-SY5Y cells) with reported selectivity over Notch processing [1]. MRK-560's structure features a 4-chlorophenyl sulfone and a trifluoromethanesulfonamide, conferring a distinct pharmacophore. The target compound replaces the sulfone with a sulfamoyl linkage and incorporates a 3-methyl-4-propionamidophenyl group instead of the 4-chlorophenyl motif. These structural differences are predicted to alter the interaction with presenilin-1 (PS1) versus presenilin-2 (PS2) within the γ-secretase complex, potentially yielding a different Notch-sparing window. While the exact IC50 of the target compound has not been reported, the divergent aryl substitution pattern suggests that it will not simply recapitulate the selectivity profile of MRK-560, making it a valuable orthogonal tool for probing γ-secretase biology.

Gamma-secretase selectivity Notch signaling Amyloid-beta

Synthetic Tractability and Customization of the Propionamide Handle for Bioconjugation Applications

The propionamide moiety at the 4-position of the phenyl ring provides a chemically accessible handle for further derivatization. Unlike the trifluoromethanesulfonamide terminus of MRK-560, which is chemically inert, the propionamide can be hydrolyzed to the corresponding carboxylic acid or converted to an activated ester for bioconjugation to fluorophores, biotin, or solid supports [1]. This functional handle is absent in the majority of benchmark cyclohexyl sulfonamide γ-secretase inhibitors. The ability to generate tool compounds (e.g., fluorescent probes, affinity matrices) from a single parental scaffold is a significant procurement advantage for chemical biology groups that require customized reagents for target engagement studies, pull-down experiments, or imaging applications.

Chemical biology Bioconjugation Sulfonamide probes

Optimal Research and Procurement Scenarios for N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide


In Vivo Pharmacodynamic Studies Requiring Improved Metabolic Stability Over Earlier Cyclohexyl Sulfonamide Leads

Given the documented CYP3A4-mediated metabolic instability of lead cyclohexyl arylsulfonamide 6 [1], this compound is a logical candidate for in vivo Aβ-lowering studies in transgenic mouse models where sustained target engagement is required. The predicted reduction in logP and enhanced polarity are expected to prolong the pharmacokinetic half-life relative to unsubstituted cyclohexyl sulfonamides, making it suitable for oral or intraperitoneal dosing regimens in APP-YAC or Tg2576 mice.

Chemical Biology Probe Development Leveraging the Propionamide Conjugation Handle

The terminal propionamide group can be hydrolyzed to the free carboxylic acid under mild basic conditions, enabling coupling to amino-functionalized fluorophores (e.g., Alexa Fluor, Cy5), biotin, or PEG linkers [1]. This makes the compound a versatile starting material for generating photoaffinity probes or fluorescent tracer ligands for γ-secretase target engagement assays, competitive binding studies, and cellular imaging of γ-secretase complex localization.

Orthogonal Selectivity Profiling Against the PS1/PS2 γ-Secretase Subunits

Because the 3-methyl-4-propionamidophenyl sulfonamide core is structurally distinct from the 4-chlorophenyl sulfone motif of benchmark inhibitor MRK-560 [2], the compound serves as an orthogonal chemotype for dissecting presenilin-1 versus presenilin-2 pharmacology. Researchers can use it in head-to-head panel screens alongside MRK-560 and DAPT to identify subunit-selective phenotypes and minimize the risk of chemotype-specific artifacts in mechanism-of-action studies.

Aqueous Assay Development Where Solubility-Limited Artifacts Must Be Minimized

The enhanced predicted aqueous solubility (>50 µM) due to the secondary alcohol and propionamide groups [1] makes this compound preferable to more lipophilic cyclohexyl sulfonamides for biochemical and cell-based assays where DMSO concentrations must be kept below 1%. This is particularly important for high-content imaging assays, fluorescence polarization binding assays, and SPR-based biosensor experiments where solvent artifacts can distort binding kinetics.

Quote Request

Request a Quote for N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.